molecular formula C16H8F3N3O2S B2449826 11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol CAS No. 896622-77-8

11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol

Cat. No. B2449826
CAS RN: 896622-77-8
M. Wt: 363.31
InChI Key: SRTQIISYGUSLIN-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .


Physical And Chemical Properties Analysis

TFMP has a molecular weight of 147.10 . It has a refractive index of 1.419 and a density of 1.275 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • One-pot synthesis of oxygen-bridged monastrol analogs, including compounds similar to the chemical , has been achieved through a three-component condensation reaction. This process utilized substituted salicylaldehyde, acetylacetone, and urea or thiourea, with NaHSO4 as a catalyst under microwave irradiation, leading to good yields and short reaction times (Cheng et al., 2012).
  • A similar compound, ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7]trideca-2(7),3,5-trien-13-carboxylate, was synthesized using a productive three-component condensation method. This process involved the use of N1-phenylthiocarbamide, salicylaldehyde, and acetoacetic acid ether (Magerramov et al., 2010).

Structural Properties and Analyses

  • Studies on compounds with structures closely related to the chemical in focus revealed unique conformation properties and crystal structures. For instance, the crystal structure of ethyl 13-(4-chloro­phen­yl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetra­aza­tri­cyclo­[7.4.0.02,7]trideca-1(9),2(7),3,10,12-penta­ene-12-carboxyl­ate was determined, showcasing specific dihedral angles and molecular packing interactions (Al-Taifi et al., 2016).

Applications in Complex Formation

  • The synthesis of macrocyclic ligands containing sub-units similar to the chemical has been reported. These ligands form dinuclear rhodium and palladium complexes, indicating potential applications in coordination chemistry and catalysis (Parker et al., 1985).

Potential in Asymmetric Synthesis

  • The enantioselective synthesis of a tricyclic compound structurally similar to the target chemical has been achieved. This synthesis is significant for its potential application in asymmetric synthesis, an essential area in the development of chiral drugs and catalysts (Breuning & Steiner, 2008).

Safety and Hazards

TFMP is classified as a flammable liquid and can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

6-hydroxy-11-pyridin-4-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-5-9(7-1-3-20-4-2-7)21-15-12(8)13-14(25-15)10(23)6-11(24)22-13/h1-6H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQIISYGUSLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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